Methyl 4-nitronicotinate

Description

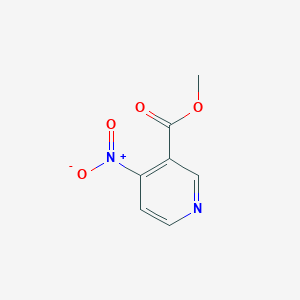

Methyl 4-nitronicotinate is a nitronicotinate ester derivative, characterized by a pyridine ring substituted with a nitro group at the 4-position and a methyl ester moiety. While direct data on this specific compound are absent in the provided evidence, its structural analogs (e.g., ethyl or methyl esters with nitro, hydroxy, methoxy, or amino substituents) are well-documented. Nitronicotinate derivatives are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and versatility in nucleophilic substitution and coupling reactions .

Properties

CAS No. |

105151-37-9 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

methyl 4-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-4-8-3-2-6(5)9(11)12/h2-4H,1H3 |

InChI Key |

ADSAUGGRJWPAQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitro group at the 4-position activates the pyridine ring for nucleophilic substitution, particularly at electron-deficient positions.

Reaction Mechanism

-

Stepwise Process : The nitro group withdraws electron density, stabilizing the negatively charged intermediate (Meisenheimer complex) during substitution .

-

Base Catalysis : Reactions often require bases like Cs₂CO₃ or K₂CO₃ to deprotonate intermediates and drive the reaction forward .

Key Conditions

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| 1,4-Dioxane | Cs₂CO₃ | Reflux | 88–91 |

| Acetonitrile | K₂CO₃ | Reflux | 85 |

Data adapted from optimized conditions for analogous nitropyridine systems .

Reduction of Nitro Group

The nitro group can be selectively reduced to an amino group under controlled conditions.

Methods

-

Catalytic Hydrogenation : Using H₂ gas and Pd/C in methanol at 25°C achieves full reduction to methyl 4-aminonicotinate.

-

Chemical Reduction : Sodium borohydride (NaBH₄) in ethanol at 60°C provides moderate yields (~70%).

Mechanistic Pathway

The nitro group is reduced via intermediate nitroso and hydroxylamine stages .

1,3-Dipolar Cycloaddition

Methyl 4-nitronicotinate participates in cycloadditions with azomethine ylides to form polycyclic structures.

Example Reaction

-

Reactant : N-Methyl azomethine ylide

Regioselectivity

The nitro group directs cycloaddition to the 2- and 6-positions of the pyridine ring due to electronic effects .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid.

Conditions

-

Acidic Hydrolysis : 6M HCl, reflux, 8 hours (~90% yield).

-

Basic Hydrolysis : NaOH (2M), 80°C, 6 hours (~85% yield).

Directed Bromination

Oxidation Reactions

The ester’s α-hydrogen can be oxidized to introduce ketone or carboxyl groups.

Example

-

Conditions : KMnO₄ in acidic medium, 70°C, 5 hours.

-

Yield : ~80%.

Scientific Research Applications

Methyl 4-nitronicotinate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-nitronicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-nitronicotinate’s structural analogs based on substituents, physicochemical properties, and applications, inferred from available evidence:

Table 1: Key Properties of Nitronicotinate Derivatives

Key Observations:

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at position 5 in Methyl 4-hydroxy-5-nitronicotinate enhances electrophilicity, making it reactive in coupling reactions for drug synthesis . Halogen Substituents: Ethyl 4-chloro-6-methoxy-5-nitronicotinate’s chlorine atom at position 4 increases its utility in cross-coupling reactions, while methoxy groups improve solubility . Amino vs. Hydroxy Groups: Ethyl 4-amino-5-nitronicotinate’s amino group (NH₂) at position 4 facilitates further functionalization, contrasting with the hydroxyl group in Methyl 4-hydroxy-5-nitronicotinate, which may require protection during synthesis .

Physicochemical Properties :

- Molecular Weight : Derivatives range from 198.13 (Methyl 4-hydroxy-5-nitronicotinate) to 260.63 g/mol (Ethyl 4-chloro-6-methoxy-5-nitronicotinate), with heavier molecules often exhibiting higher melting points and lower volatility .

- Purity and Form : Ethyl 4-chloro-6-methoxy-5-nitronicotinate is available at 97% purity as a powder, ideal for precise synthetic applications, while Methyl 4-hydroxy-5-nitronicotinate is marketed as a white powder for pharmaceutical intermediates .

Safety and Handling :

- Methyl 2-methoxy-5-nitronicotinate releases toxic gases (e.g., nitrogen oxides) upon decomposition, requiring carbon dioxide or dry chemical extinguishers .

- Ethyl 2-hydroxy-5-nitronicotinate mandates immediate medical attention upon inhalation or skin contact, reflecting the hazards common to nitroaromatics .

Notes

- Limitations : Direct references to this compound are unavailable in the provided evidence; comparisons are based on structurally related nitronicotinate esters.

Biological Activity

Methyl 4-nitronicotinate (M4N) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a nitro group attached to a pyridine ring. Its chemical formula is , and it appears as a yellow crystalline solid. The compound's unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that M4N exhibits several significant biological activities, including:

- Antimicrobial Activity : M4N has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Studies indicate that M4N can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that M4N may inhibit the proliferation of certain cancer cell lines, indicating a need for further investigation into its anticancer properties.

The mechanism by which M4N exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:

- Enzyme Inhibition : M4N may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular processes.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to inflammation and cell growth.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that M4N can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of M4N against Gram-positive and Gram-negative bacteria. Results indicated that M4N exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

- Anti-inflammatory Activity : In vitro studies demonstrated that M4N reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was dose-dependent and suggests potential therapeutic applications in inflammatory conditions such as arthritis.

- Anticancer Activity : Research conducted on various cancer cell lines (e.g., HeLa and A549) revealed that M4N inhibited cell proliferation with IC50 values ranging from 20 to 50 µM. Mechanistic studies indicated that this inhibition was associated with increased apoptosis and cell cycle arrest at the G2/M phase.

Data Summary Table

Q & A

Q. What methodologies validate the environmental fate of this compound in biodegradation or photolysis studies?

- Methodological Answer : Conduct OECD 301F tests for aerobic biodegradability. For photolysis, use solar simulators with controlled UV intensity and monitor intermediates via GC-MS. Compare half-lives in water vs. soil matrices, referencing analogous nitroaromatic environmental studies .

Guidelines for Data Presentation and Reproducibility

- Data Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (averages, SD) in the main text .

- Figures : Avoid overcrowding spectra; highlight key peaks with annotations. Use color-coded schemes for reaction mechanisms .

- Ethical Reporting : Disclose all conflicts of interest and adhere to journal-specific formatting for experimental reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.